3-Methoxy-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1227581-88-5. It has a molecular weight of 192.14 and its IUPAC name is 3-methoxy-4-(trifluoromethyl)-2-pyridinylamine .
Synthesis Analysis
Trifluoromethylpyridines, including 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, are synthesized and applied as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been made possible by the development of organic compounds containing fluorine .Molecular Structure Analysis
The InChI code for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is 1S/C7H7F3N2O/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3,(H2,11,12). This code provides a specific string of characters that represents the molecular structure of the compound .Chemical Reactions Analysis
Trifluoromethylpyridines, including 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties contribute to their biological activities and their use in various chemical reactions .Scientific Research Applications
Hypervalent Complex Formation
Trifluorosilanes, including compounds structurally related to 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, have been shown to form hypervalent complexes with pyridine derivatives through intermolecular silicon-nitrogen interactions. These interactions lead to the formation of pentacoordinate and hexacoordinate complexes at low temperatures, showcasing the potential of such compounds in supramolecular chemistry due to their efficient and versatile binding motifs (Nakash, Gut, & Goldvaser, 2005).
Photophysical Property Tuning
Lanthanide tris(dipicolinates) derived from similar compounds exhibit remarkable tuning of photophysical properties, which is crucial for the design of bioprobes. These complexes demonstrate how the nature of terminal functions in ligands can modulate metal-centered luminescence, providing insights into the design of luminescent probes for biological applications (Gassner, Duhot, Bünzli, & Chauvin, 2008).
Catalysis
Group 3 metal triamido complexes, leveraging the structural motifs of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, have been used as catalysts for the aminomethylation reaction of ortho-pyridyl C-H bonds. This application demonstrates the compound's relevance in organic synthesis, particularly in the modification and functionalization of pyridine derivatives and N-heteroaromatics (Nagae, Shibata, Tsurugi, & Mashima, 2015).
Safety And Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Trifluoromethylpyridines, including 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, are expected to have many novel applications in the future. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
3-methoxy-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFTZYNIRAGCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(trifluoromethyl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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